molecular formula C19H19N3O7S B12712166 Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester CAS No. 81717-23-9

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester

Cat. No.: B12712166
CAS No.: 81717-23-9
M. Wt: 433.4 g/mol
InChI Key: XGUCVTKLNCNNCP-UHFFFAOYSA-N
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Description

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxo, amino, and sulfonyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxo((phenylmethyl)amino)acetyl intermediate: This step involves the reaction of phenylmethylamine with acetic anhydride under controlled conditions to form the oxo((phenylmethyl)amino)acetyl intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with 4-aminophenylamine: The sulfonylated intermediate is coupled with 4-aminophenylamine to form the final product.

    Esterification: The final step involves the esterification of the compound with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and amino functional groups.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The sulfonyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with enzyme active sites, inhibiting their function. Additionally, the oxo and amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, methyl ester
  • Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, propyl ester

Uniqueness

Compared to similar compounds, acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester exhibits unique properties due to the presence of the ethyl ester group. This group influences the compound’s solubility, reactivity, and biological activity, making it distinct from its methyl and propyl counterparts.

Properties

CAS No.

81717-23-9

Molecular Formula

C19H19N3O7S

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(benzylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C19H19N3O7S/c1-2-29-19(26)18(25)21-14-8-10-15(11-9-14)30(27,28)22-17(24)16(23)20-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23)(H,21,25)(H,22,24)

InChI Key

XGUCVTKLNCNNCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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